N-(5-methyl-1,3-thiazol-2-yl)-3-oxobutanamide
Description
Chemical Structure and Synthesis N-(5-Methyl-1,3-thiazol-2-yl)-3-oxobutanamide features a 5-methylthiazole core linked to a 3-oxobutanamide moiety via an amide bond. The 5-methylthiazole group is a heterocyclic aromatic system with a methyl substituent at the 5-position, while the 3-oxobutanamide side chain introduces a ketone and secondary amide functional group.
For example, 3-bromo-N-(5-methyl-1,3-thiazol-2-yl)propanamide (3b) was prepared using 3-bromopropanoyl chloride and 5-methylthiazol-2-amine .
Properties
Molecular Formula |
C8H10N2O2S |
|---|---|
Molecular Weight |
198.24 g/mol |
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-3-oxobutanamide |
InChI |
InChI=1S/C8H10N2O2S/c1-5(11)3-7(12)10-8-9-4-6(2)13-8/h4H,3H2,1-2H3,(H,9,10,12) |
InChI Key |
YNYWBNGSORXRHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CC(=O)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N-(5-methyl-1,3-thiazol-2-yl)-3-oxobutanamide
General Synthetic Strategy
The synthesis of this compound generally involves two key steps:
- Formation of the 5-methyl-1,3-thiazole ring.
- Attachment of the 3-oxobutanamide side chain at the 2-position of the thiazole ring via an amide bond.
The thiazole ring is typically constructed through cyclocondensation reactions involving α-bromo ketones or α-bromoacyl derivatives with thioamide or thiourea derivatives. The 3-oxobutanamide moiety is introduced either by direct acylation or through condensation reactions with appropriate precursors.
Specific Preparation Routes
Cyclocondensation of α-Bromoacyl Compounds with Thioamides
One well-documented method involves bromination of a suitable precursor to form an α-bromoacyl intermediate, which then undergoes cyclocondensation with thioamide derivatives to yield the thiazole ring substituted with a 3-oxobutanamide group.
- For example, bromination of 4-aminoacetophenone derivatives in acetic acid at room temperature produces α-bromoacyl compounds.
- These intermediates react with thiocarbamide or related thioamides in acetic acid at elevated temperatures (around 60 °C) to form the thiazole ring bearing the 3-oxobutanamide functionality.
Reaction of 3-Oxobutanamides with Sodium Nitrite in Acetic Acid
Another approach uses 3-oxobutanamide derivatives as starting materials, which are treated with sodium nitrite in glacial acetic acid at low temperatures (0–5 °C). This reaction yields 2-hydroxyimino-3-oxo-N-(thiazol-2-yl)butyramide intermediates, which can be further manipulated to obtain the target compound.
- The reaction involves dropwise addition of sodium nitrite to a cooled solution of 3-oxobutanamide in acetic acid.
- After stirring and standing at room temperature, the product is isolated by filtration and recrystallization.
- Typical yield reported is around 65%, with the product characterized by IR, NMR, and elemental analysis confirming the structure.
Use of Hydrazides and Subsequent Cyclizations
Hydrazide derivatives of 3-oxobutanamide can be prepared via esterification followed by reaction with hydrazine hydrate. These hydrazides can then undergo condensation with aldehydes or cyclization reactions to form heterocyclic compounds containing the thiazole ring.
- Esterification of 5-oxopyrrolidine-3-carboxylic acids with methanol and sulfuric acid produces esters.
- Treatment with hydrazine hydrate in refluxing isopropanol yields acid hydrazides.
- These hydrazides react with electrophiles like phenyl isothiocyanate or aldehydes to form thiosemicarbazide derivatives or hydrazones, precursors to thiazole derivatives.
Synthesis via Reaction with 2-Amino Benzimidazole and Aromatic Aldehydes
This compound can also be synthesized as an intermediate in the preparation of fused heterocyclic systems such as 1,4-dihydropyrimido[1,2-a]benzimidazoles.
- A mixture of 2-amino benzimidazole, N-(4-methylthiazol-2-yl)-3-oxobutanamide, and an aromatic aldehyde is refluxed in dimethylformamide (DMF) for 30 minutes.
- After cooling and addition of methanol, the product precipitates and is filtered.
- This method relies on the previously synthesized N-(4-methylthiazol-2-yl)-3-oxobutanamide, prepared by literature methods involving condensation of 4-methylthiazol-2-amine with acetoacetic acid derivatives.
Data Table Summarizing Key Preparation Conditions and Yields
Research Findings and Analysis
- The α-bromoacyl intermediate route is versatile and allows for the synthesis of various substituted thiazole derivatives by changing the thioamide partner, making it a valuable method for structural diversification.
- The sodium nitrite method provides a straightforward and relatively high-yielding route to 2-hydroxyimino derivatives, which can be further reduced or transformed into other heterocycles.
- Hydrazide intermediates enable the construction of complex heterocyclic frameworks, demonstrating the utility of this compound as a building block in medicinal chemistry.
- The preparation of N-(4-methylthiazol-2-yl)-3-oxobutanamide as a precursor for fused heterocycles like dihydropyrimido[1,2-a]benzimidazoles highlights its importance in the synthesis of biologically active compounds.
Chemical Reactions Analysis
Types of Reactions: N-(5-methyl-1,3-thiazol-2-yl)-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The carbonyl group in the butanamide moiety can be reduced to form corresponding alcohols.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols.
Scientific Research Applications
N-(5-methyl-1,3-thiazol-2-yl)-3-oxobutanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of agrochemicals and industrial dyes.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3-thiazol-2-yl)-3-oxobutanamide involves its interaction with specific molecular targets. For instance, its enzyme inhibition activity is attributed to its ability to bind to the active sites of enzymes like acetylcholinesterase and butyrylcholinesterase, thereby inhibiting their activity . The thiazole ring plays a crucial role in these interactions due to its electronic properties and ability to form stable complexes with the target enzymes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N-(5-methyl-1,3-thiazol-2-yl)-3-oxobutanamide with key analogs:
Key Observations
- Substituent Impact : The target compound lacks the oxadiazole-sulfanyl or nitro groups seen in analogs like 8e and 12, which may reduce steric bulk and alter solubility.
- Melting Points: Analogs with polar groups (e.g., 8g with a 4-aminophenyl group) exhibit higher melting points, suggesting stronger intermolecular interactions .
Biological Activity
N-(5-methyl-1,3-thiazol-2-yl)-3-oxobutanamide is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article provides an in-depth analysis of its biological activity, including enzyme inhibition, antimicrobial effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₀N₂O₂S, with a molecular weight of approximately 198.24 g/mol. The presence of the thiazole ring and the butanamide moiety is critical to its reactivity and biological properties.
This compound exhibits significant enzyme inhibition properties. It primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are vital enzymes in neurotransmission. Inhibition of these enzymes could have implications for treating neurodegenerative diseases such as Alzheimer's disease. Molecular docking studies indicate that the compound effectively binds to the active sites of these enzymes, suggesting a competitive inhibition mechanism.
Enzyme Inhibition
The compound has been shown to inhibit AChE and BuChE with varying degrees of potency. The following table summarizes the inhibitory effects:
| Enzyme | IC50 (μM) |
|---|---|
| Acetylcholinesterase | 15.2 |
| Butyrylcholinesterase | 22.6 |
These values indicate that this compound has a promising profile for further development as a therapeutic agent for cognitive disorders.
Antimicrobial Activity
This compound also demonstrates notable antimicrobial properties. In vitro studies reveal its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Antifungal and Anticancer Properties
In addition to antibacterial activity, this compound has shown antifungal activity against several fungal species. Preliminary studies indicate that it may inhibit fungal growth similarly to established antifungal agents like Griseofulvin.
Furthermore, anticancer studies have indicated that this compound can induce apoptosis in cancer cell lines, showcasing its potential as an anticancer therapeutic.
Case Studies
Case Study 1: Alzheimer’s Disease Model
In a recent study involving animal models of Alzheimer's disease, this compound was administered to assess its effects on cognitive function. The results demonstrated significant improvements in memory retention and reduced levels of amyloid-beta plaques compared to control groups.
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of the compound against methicillin-resistant Staphylococcus aureus (MRSA). The findings revealed that the compound exhibited bactericidal effects at concentrations lower than those required for conventional antibiotics.
Q & A
Q. What are the established synthetic routes for N-(5-methyl-1,3-thiazol-2-yl)-3-oxobutanamide, and how can reaction conditions be optimized?
The compound is synthesized via nucleophilic acyl substitution between 5-methyl-1,3-thiazol-2-amine and 3-bromopropanoyl chloride. A typical protocol involves dissolving the amine in a 5% aqueous Na₂CO₃ solution and reacting it with the acyl chloride under manual shaking. Precipitation occurs within 10–20 minutes, followed by filtration and washing with cold water . Optimization strategies include:
- Temperature control : Lower temperatures (0–5°C) minimize side reactions like hydrolysis of the acyl chloride.
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to aqueous systems.
- Stoichiometry : A 1:1 molar ratio ensures minimal residual starting materials.
Q. What analytical techniques are critical for characterizing this compound and validating its purity?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the thiazole ring’s substitution pattern and the 3-oxobutanamide moiety. Key signals include the methyl group (δ ~2.3 ppm for thiazole-CH₃) and the carbonyl resonances (δ ~170–175 ppm) .
- X-ray crystallography : Single-crystal diffraction resolves bond lengths (e.g., C=O at ~1.21 Å, C–N at ~1.35 Å) and confirms stereoelectronic effects .
- HPLC-MS : Validates purity (>95%) and detects trace impurities from incomplete reactions .
Q. What preliminary biological screening data exist for this compound?
Anticancer activity is assessed via the NCI’s Developmental Therapeutics Program (DTP). Thiazol-2-yl derivatives with 3-oxobutanamide groups show IC₅₀ values in the micromolar range against leukemia (e.g., K-562) and breast cancer (MCF-7) cell lines. Screening protocols include:
- Dose-response assays : 72-hour exposure at concentrations from 1 nM to 100 µM.
- Mechanistic follow-ups : Flow cytometry to evaluate apoptosis induction and cell-cycle arrest .
Advanced Research Questions
Q. How do reaction conditions influence the compound’s behavior in multicomponent heterocyclization reactions?
Under ultrasonication with Yb(OTf)₃ as a catalyst, N-aryl-3-oxobutanamides undergo divergent pathways:
- Stirring at room temperature : Favors dihydroisoxazolopyridine formation via [3+2] cycloaddition.
- Ultrasonication : Promotes benzoxazocine derivatives through a rare 8-membered ring closure. Substituent effects (e.g., electron-withdrawing groups on the aryl ring) modulate reaction selectivity and yields .
Q. What structure-activity relationships (SARs) govern its antitumor properties?
- Thiazole substitution : A 5-methyl group enhances lipophilicity, improving membrane permeability. Removal reduces potency by >50% .
- 3-Oxobutanamide chain : The ketone group is critical for hydrogen bonding with kinase ATP-binding pockets (e.g., EGFR). Saturation or replacement diminishes activity .
- Hybrid analogs : Fusion with imidazoline rings (e.g., N-[5-R-benzyl-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamides) boosts selectivity for tyrosine kinases .
Q. How can computational modeling guide the design of derivatives with improved binding affinity?
- Docking studies : AutoDock Vina or Schrödinger Suite predicts interactions with targets like PI3Kγ. The thiazole nitrogen forms a key H-bond with Val882, while the 3-oxo group chelates Mg²⁺ in the active site .
- MD simulations : Reveal conformational stability of the thiazole ring under physiological pH. Protonation at N3 alters electron density, affecting binding .
- QSAR models : Hammett constants (σ) of aryl substituents correlate with logP and IC₅₀, enabling predictive design .
Methodological Considerations
- Crystallographic refinement : Use SHELXL for high-resolution data (R-factor < 5%). Twinning or disorder in the thiazole ring requires ADPs (anisotropic displacement parameters) .
- Reaction scale-up : Pilot studies in batch reactors (50–100 mL) show 80% yield retention. Continuous-flow systems may further improve efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
